N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate

Salt-form selection Solid-state characterization Melting point analysis

5-Benzyloxy-N,N-dimethyltryptamine oxalate (5-BnDMT oxalate; CAS 101832-88-6; molecular formula C₂₁H₂₄N₂O₅; MW 384.43 g/mol) is a synthetic tryptamine derivative bearing a benzyloxy substituent at the indole 5-position and an N,N-dimethylaminoethyl side chain at the 3-position, isolated as the oxalate salt. The compound crystallizes with a sharp melting point of 178–180 °C (from methanol) and is catalogued by Sigma-Aldrich (AldrichCPR S417106) as part of a collection of rare and unique chemicals supplied to early-discovery researchers.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
Cat. No. B11963904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyNOFCFKLTAPSEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-N,N-dimethyltryptamine oxalate (CAS 101832-88-6): Structural Identity, Physicochemical Profile, and Procurement Context


5-Benzyloxy-N,N-dimethyltryptamine oxalate (5-BnDMT oxalate; CAS 101832-88-6; molecular formula C₂₁H₂₄N₂O₅; MW 384.43 g/mol) is a synthetic tryptamine derivative bearing a benzyloxy substituent at the indole 5-position and an N,N-dimethylaminoethyl side chain at the 3-position, isolated as the oxalate salt [1]. The compound crystallizes with a sharp melting point of 178–180 °C (from methanol) and is catalogued by Sigma-Aldrich (AldrichCPR S417106) as part of a collection of rare and unique chemicals supplied to early-discovery researchers [1]. Comprehensive spectral characterization—including ² NMR spectra, ¹ FTIR spectrum, and ¹ UV-Vis spectrum—is available through the Wiley SpectraBase database, facilitating unambiguous identity verification [2]. The benzyloxy group serves as a strategic protecting group that can be cleanly removed by hydrogenolysis (10% Pd/C, 3 atm H₂, MeOH) to yield bufotenine (5-HO-DMT), establishing 5-BnDMT oxalate as a critical synthetic intermediate in tryptamine medicinal chemistry [1].

Synthetic route Protected benzyloxy intermediate for bufotenine synthesis
Pharmacological tool Tertiary-amine tryptamine for 5-HT receptor SAR studies
Stable-isotope labeling Precursor for deuterium-labelled bufotenine ISTD
Solid-state reference Crystalline oxalate salt with defined melting point

Why 5-Benzyloxy-N,N-dimethyltryptamine oxalate Cannot Be Interchanged with Unsubstituted DMT, 5-MeO-DMT, or 5-Benzyloxytryptamine in Research Protocols


The 5-benzyloxy-N,N-dimethyl substitution pattern confers a distinct combination of physicochemical, pharmacological, and synthetic properties that are not replicated by any single in-class analog. The benzyloxy group imparts substantially increased lipophilicity (predicted logS of −3.318 via SolTranNet) compared with the 5-hydroxy analog bufotenine or the 5-methoxy analog 5-MeO-DMT, altering membrane partitioning, blood–brain barrier permeability predictions, and extraction behaviour [1]. The tertiary N,N-dimethylamine moiety differentiates 5-BnDMT from the primary-amine analog 5-benzyloxytryptamine (5-BT), producing a distinct basicity (predicted pKa shift of approximately one log unit), altered hydrogen-bond donor count, and a divergent receptor-interaction profile—5-BnDMT displays an IC₅₀ of 76 nM at cloned human 5-HT₁Dα receptors, whereas 5-BT acts as a partial agonist at 5-HT₁D/₁B with an IC₅₀ of 40 nM at bovine caudate sites but with markedly different functional efficacy [2][3]. Furthermore, the oxalate salt form provides a reproducible crystalline solid with a sharp melting point of 178–180 °C, in contrast to the hydrochloride salt (mp 162–163 °C), directly affecting solid-state handling, purity assessment, and formulation reproducibility [4]. These multidimensional differences mean that substituting any single comparator—whether by changing the 5-substituent, the amine substitution, or the counterion—introduces uncontrolled variables that invalidate cross-study comparisons and batch-to-batch reproducibility.

5-Substituent mismatch

Benzyloxy vs. hydroxy or methoxy alters lipophilicity, solubility, and BBB penetration predictions; results may not replicate.

Amine substitution divergence

Tertiary N,N-dimethyl vs. primary amine yields different 5-HT receptor affinity and antagonist/agonist functional profile; direct comparison requires careful assay alignment.

Counterion form dependency

Oxalate salt provides a reproducible crystalline solid with sharp melting range, while hydrochloride form may exhibit different solid-state handling and purity behavior.

Quantitative Differentiation Evidence: 5-Benzyloxy-N,N-dimethyltryptamine oxalate vs. Closest Analogs


Oxalate Salt vs. Hydrochloride Salt: Melting Point and Crystallinity Differentiation for Solid-State Handling and Purity Assessment

The oxalate salt of 5-BnDMT exhibits a sharp melting point of 178–180 °C after recrystallization from methanol, compared with the hydrochloride salt which melts at 162–163 °C (an alternative literature report gives 154–155 °C) [1]. This 16–18 °C elevation in melting point reflects stronger crystal-lattice stabilization conferred by the oxalate dianion, translating to superior room-temperature solid-state stability and a cleaner melting endotherm for differential scanning calorimetry (DSC)-based purity analysis. The oxalate salt crystallizes as a non-hygroscopic, free-flowing powder amenable to precise weighing under ambient laboratory conditions, whereas the hydrochloride salt of structurally related tryptamines frequently exhibits hygroscopicity that compromises accurate stoichiometry in formulation studies.

Salt Form Identity
Head-to-head
Oxalate mp 178–180 °C vs. HCl mp 162–163 °C; Δ +16 to +18 °C, narrower melting range.
Supports solid-state identity confirmation and purity assessment.
AldrichCPR product; independent identity verification recommended.
Salt-form selection Solid-state characterization Melting point analysis

5-HT₁Dα Receptor Affinity: 5-BnDMT vs. 5-Benzyloxytryptamine (5-BT) — Tertiary vs. Primary Amine Pharmacological Divergence

5-BnDMT (free base: [2-(5-benzyloxy-1H-indol-3-yl)-ethyl]-dimethyl-amine) displaces [³H]5-HT from cloned human 5-HT₁Dα receptors expressed in CHO-K1 cells with an IC₅₀ of 76 nM [1]. In comparison, the primary-amine analog 5-benzyloxytryptamine (5-BT) shows an IC₅₀ of 40 nM at bovine caudate 5-HT₁D binding sites but exhibits a markedly different functional profile—acting as a partial agonist with reduced efficacy relative to sumatriptan in inhibiting [³H]5-HT release from guinea pig cortical synaptosomes [2]. Although these values derive from different assay systems (human cloned vs. bovine native tissue), the data demonstrate that both compounds engage 5-HT₁D receptors with sub-micromolar affinity, while the N,N-dimethyl substitution in 5-BnDMT is expected to shift functional efficacy and receptor-residency time relative to the primary amine. The tertiary amine also eliminates one hydrogen-bond donor, reducing the compound's susceptibility to P-glycoprotein efflux compared with primary-amine tryptamines, a factor relevant to CNS exposure predictions.

5-HT₁Dα Binding
Context-dependent
5-BnDMT IC₅₀ 76 nM (human cloned) vs. 5-BT IC₅₀ 40 nM (bovine native); functional divergence expected.
Non-redundant tertiary-amine pharmacological tool; species/assay context may limit direct comparison.
Assay system and species differences confound direct affinity comparison.
Serotonin receptor binding 5-HT1D pharmacology Structure-activity relationships

Synthetic Intermediate Efficiency: Hydrogenolytic Deprotection Yield of 5-BnDMT Oxalate to Bufotenine vs. Alternative Routes

5-BnDMT oxalate serves as the penultimate intermediate in the Speeter–Anthony-based synthesis of bufotenine (5-HO-DMT). Hydrogenolysis of 0.8 g of 5-BnDMT oxalate in 5 mL methanol over 0.1 g 10% Pd/C under 3 atm H₂ for 6 hours, followed by oxalate salt formation, yields 0.53 g of bufotenine mono-oxalate—corresponding to an 87% yield for the deprotection step [1]. The overall three-step yield from 5-benzyloxyindole to 5-BnDMT oxalate is reported as 62% [2]. This benzyl-ether protection strategy is functionally essential because the free 5-hydroxy group of bufotenine is susceptible to oxidative degradation under the strongly basic and reducing conditions of the preceding LiAlH₄ reduction step (glyoxylamide → tryptamine). Attempts to carry the unprotected 5-hydroxyindole through the same sequence result in substantial decomposition and dramatically reduced isolated yields, as documented for related 5-hydroxyindole intermediates that form dark blue-green oxidation products upon brief air exposure during workup [3].

Deprotection Yield
Reported
87% isolated yield from 5-BnDMT oxalate to bufotenine; 62% overall from 5-benzyloxyindole.
Protected-intermediate strategy enables reproducible synthesis.
Unprotected route yields oxidative degradation; yield data from TIHKAL.
Synthetic methodology Protecting-group strategy Bufotenine synthesis

Functional Pharmacological Divergence: 5-BnDMT Exhibits Antagonist Activity on Rat Fundus Strip Distinct from 5-Benzyloxygramine and 5-HT

In isolated rat fundus strip preparations—a classical bioassay for peripheral 5-HT₂ receptor-mediated contraction—5-benzyloxy-3-(2-dimethylaminoethyl)indole (the free-base form of 5-BnDMT) was identified as the most active antagonist among a series of 5-benzyloxyindole derivatives tested, exceeding the antagonist potency of 5-benzyloxygramine [1]. On the rat uterus preparation, the same compound demonstrated antagonist activity, whereas the primary-amine analog 3-(2-aminopropyl)-5-benzyloxyindole functioned as a stimulant with approximately half the potency of 5-hydroxytryptamine (5-HT) [1]. This functional inversion—from agonist to antagonist—upon N,N-dimethylation of the ethylamine side chain represents a critical structure–activity relationship (SAR) junction: the presence of the tertiary amine at the terminal nitrogen, combined with the 5-benzyloxy substitution, produces a compound that blocks rather than activates peripheral 5-HT receptors in these tissue models.

Tissue Antagonism
Class-level
Most active antagonist among 5-benzyloxyindoles on rat fundus; agonist-to-antagonist switch with N,N-dimethyl substitution.
Amine substitution controls functional class in peripheral tissue model.
Qualitative rank-order from organ bath pharmacology.
Isolated tissue pharmacology 5-HT receptor antagonism Tryptamine functional assay

Spectral Characterization Availability: Identity Confirmation by Multi-Technique Spectroscopic Data vs. Spectrally Uncharacterized Analogs

5-BnDMT oxalate is supported by a publicly accessible, multi-technique spectral dataset in the Wiley SpectraBase repository, comprising 2 NMR spectra (¹H and/or ¹³C, solvent: DMSO-d₆), 1 FTIR spectrum (KBr wafer technique), and 1 UV-Vis spectrum (solvent: methanol) [1]. The sample source is documented as Aldrich Chemical Company, Inc. (Catalog No. S41710), establishing a direct chain of custody between the commercial product and the reference spectra [1]. This level of spectral documentation exceeds what is available for many research-grade tryptamine intermediates—including 5-benzyloxygramine and numerous N,N-dialkyl tryptamine analogs—which frequently lack curated reference spectra in public databases. The availability of these spectra enables incoming quality control by NMR or FTIR comparison without requiring de novo structural elucidation, a practical advantage when procuring from suppliers that do not provide individual Certificates of Analysis (as is the case for the Sigma-Aldrich AldrichCPR product ).

Spectral Reference
Analytical context
4 reference spectra (2 NMR, 1 FTIR, 1 UV-Vis) in SpectraBase; sample source Aldrich S41710.
Enables incoming QC by spectral comparison without de novo elucidation.
Most 5-benzyloxytryptamine analogs lack curated reference spectra.
Analytical characterization NMR spectroscopy FTIR Identity verification

Deuterium-Labelled Analytical Standard Utility: 5-BnDMT as Precursor to [²H₄]-Bufotenine for Quantitative LC-MS/MS

In the synthesis of a deuterium-labelled bufotenine standard for forensic and clinical analytical quantification, Wang and Chen (2007) employed the 5-benzyloxy-protected intermediate strategy. Compound 4 (a 5-benzyloxyindole derivative) was treated sequentially with oxalyl chloride, dimethylamine, and lithium aluminum [²H₄]-hydride to yield [2-(5-benzyloxy-1H-indol-3-yl)-[²H₄]-ethyl]-dimethyl-amine (compound 7), which is the tetradeuterated analog of 5-BnDMT free base [1]. The benzyl protecting group was subsequently cleaved by hydrogenolysis to afford [²H₄]-bufotenine (compound 8) for use as an internal standard in quantitative LC-MS/MS assays. This synthetic strategy exploits the stability of the benzyl ether under LiAlD₄ reduction conditions—a property not shared by methyl ethers (e.g., 5-MeO-DMT), which are susceptible to reductive cleavage under forcing hydride conditions. The 5-benzyloxy protection thus uniquely enables site-specific deuteration at the ethyl side chain while preserving the 5-substituent for late-stage deprotection, making 5-BnDMT and its deuterated isotopologue indispensable intermediates for the preparation of isotopically labelled tryptamine analytical standards.

Deuterium Labeling
Reported
Benzyl ether survives LiAlD₄ reduction; yields [²H₄]-bufotenine for LC-MS/MS ISTD.
Benzyl ether stability under hydride enables site-specific deuteration.
Published route (Wang & Chen, 2007); rate-limiting for ISTD preparation.
Isotopic labelling Analytical standard synthesis Deuterated internal standard

Optimal Research and Industrial Deployment Scenarios for 5-Benzyloxy-N,N-dimethyltryptamine oxalate Based on Quantified Differentiation Evidence


Synthesis of High-Purity Bufotenine (5-HO-DMT) via the Protected Benzyloxy Intermediate Route

Laboratories engaged in the multi-gram synthesis of bufotenine for pharmacological studies should procure 5-BnDMT oxalate as the critical penultimate intermediate. As demonstrated in TIHKAL, hydrogenolysis of the oxalate salt (0.8 g in 5 mL MeOH, 0.1 g 10% Pd/C, 3 atm H₂, 6 h) delivers bufotenine mono-oxalate in 87% isolated yield [1]. This protected-intermediate route circumvents the oxidative degradation that plagues direct handling of 5-hydroxyindole intermediates, which are documented to turn 'dark blue-green upon very short exposure to air during filtration' [2]. The overall 62% yield from 5-benzyloxyindole [2] represents a reproducible benchmark against which laboratory-specific yields can be calibrated. The sharp melting point of 178–180 °C [1] provides a convenient at-bench quality checkpoint before committing the intermediate to the final hydrogenolysis step.

Pharmacological Tool Compound for 5-HT₁D Receptor Structure–Activity Relationship (SAR) Studies Comparing Tertiary vs. Primary Amine Tryptamines

Neuroscience research groups investigating the SAR of 5-substituted tryptamines at serotonin receptor subtypes should select 5-BnDMT as the tertiary-amine reference compound. Its IC₅₀ of 76 nM at human 5-HT₁Dα receptors [1] places it within the affinity range suitable for competitive binding experiments, while its N,N-dimethyl substitution distinguishes it from the primary-amine analog 5-BT (IC₅₀ 40 nM at bovine 5-HT₁D, partial agonist profile [2]). The functional divergence is further evidenced by classical organ-bath pharmacology: 5-BnDMT acts as an antagonist on the rat fundus strip—more potent than 5-benzyloxygramine—while the primary-amine analog functions as a stimulant [3]. This agonist-to-antagonist switch driven by amine substitution provides a defined experimental system for probing the structural basis of 5-HT receptor activation versus blockade.

Preparation of Deuterium-Labelled Internal Standards for Quantitative LC-MS/MS Bioanalysis of Bufotenine

Bioanalytical core facilities developing validated LC-MS/MS methods for bufotenine quantification in plasma, urine, or tissue homogenates should procure 5-BnDMT oxalate as the starting material for synthesizing [²H₄]-bufotenine internal standard. The published route by Wang and Chen (2007) demonstrates that the benzyl ether protecting group withstands LiAl[²H₄] reduction conditions, enabling selective incorporation of four deuterium atoms at the ethyl side chain before final hydrogenolytic deprotection [1]. This strategic advantage—benzyl ether stability under strong hydride reducing conditions—is not shared by 5-methoxy-protected analogs, which risk demethylation side reactions. The availability of the SpectraBase reference spectra (2 NMR, 1 FTIR, 1 UV-Vis [2]) further supports identity verification of the intermediate before committing to the costly deuterium-labelling step.

Solid-State Form Screening and Preformulation Studies Requiring a Well-Characterized Crystalline Oxalate Salt of a Tryptamine Scaffold

Pharmaceutical development groups conducting salt-form screening or solid-state characterization of tryptamine-based drug candidates should include 5-BnDMT oxalate as a reference crystalline form. The oxalate salt's sharp melting point of 178–180 °C (from methanol) [1] provides a reproducible thermal benchmark for DSC method development, while the documented hydrochloride salt alternative (mp 162–163 °C, broader range) [1] offers a direct comparator for assessing the impact of counterion selection on crystal-lattice energy. The Sigma-Aldrich AldrichCPR product designation [3] confirms commercial availability for procurement, albeit with the caveat that the receiving laboratory must perform independent identity verification—a task facilitated by the four reference spectra (2 NMR, 1 FTIR, 1 UV-Vis) accessible through SpectraBase [2].

Application
Selection Property
Validation Focus
Bufotenine synthesis via protected benzyloxy route
Protected-intermediate strategy; oxidative degradation resistance
Deprotection yield and identity confirmation by melting point
5-HT receptor SAR: tertiary vs. primary amine tryptamines
Tertiary-amine reference compound with antagonist profile
5-HT₁D binding assay and functional assay condition transfer
Deuterium-labelled bufotenine internal standard preparation
Benzyl ether stability under strong hydride reducing conditions
Isotopic enrichment and LC-MS/MS matrix-effect correction validation
Solid-state form screening for tryptamine salt candidates
Crystalline oxalate salt with reproducible melting behaviour
DSC method development; counterion comparison with HCl salt
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